molecular formula C20H38Si2 B14296291 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane CAS No. 122202-71-5

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane

Cat. No.: B14296291
CAS No.: 122202-71-5
M. Wt: 334.7 g/mol
InChI Key: JEESEOMSSWBITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethynyl groups and butyl groups

Preparation Methods

The synthesis of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane typically involves the reaction of butyl-substituted disilanes with ethynylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,1,2,2-tetrabutyl-disilane and ethynyl halides. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene, and requires careful control of temperature and reaction time to achieve high yields.

Chemical Reactions Analysis

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.

    Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted disilanes.

    Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with unique properties.

Scientific Research Applications

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane has several scientific research applications, including:

    Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic and optical properties.

    Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.

    Surface Modification: It is employed in the modification of surfaces to impart hydrophobic or oleophobic properties.

    Biological Research: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane involves its interaction with molecular targets through its ethynyl and butyl groups. The ethynyl groups can participate in π-π interactions and coordinate with metal centers, while the butyl groups provide hydrophobic interactions. These interactions enable the compound to act as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.

Comparison with Similar Compounds

1,1,2,2-Tetrabutyl-1,2-diethynyldisilane can be compared with other similar compounds, such as:

    1,1,2,2-Tetramethyl-1,2-diethynyldisilane: This compound has methyl groups instead of butyl groups, leading to different steric and electronic properties.

    1,1,2,2-Tetrabutyl-1,2-diphenyldisilane: The presence of phenyl groups instead of ethynyl groups results in different reactivity and applications.

    1,1,2,2-Tetrabutyl-1,2-dichlorodisilane:

This compound stands out due to its unique combination of ethynyl and butyl groups, which confer distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

122202-71-5

Molecular Formula

C20H38Si2

Molecular Weight

334.7 g/mol

IUPAC Name

dibutyl-[dibutyl(ethynyl)silyl]-ethynylsilane

InChI

InChI=1S/C20H38Si2/c1-7-13-17-21(11-5,18-14-8-2)22(12-6,19-15-9-3)20-16-10-4/h5-6H,7-10,13-20H2,1-4H3

InChI Key

JEESEOMSSWBITC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(C#C)[Si](CCCC)(CCCC)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.